(1,10-Phenanthrolin-5-yl)boronic acid
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Overview
Description
(1,10-Phenanthrolin-5-yl)boronic acid is a boronic acid derivative with the chemical formula C12H9BN2O2. It is a white solid that can dissolve in organic solvents such as acetonitrile and dimethyl sulfoxide. This compound is commonly used in organic synthesis, particularly as a ligand or catalyst in metal-organic chemistry and transition metal-catalyzed reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,10-Phenanthrolin-5-yl)boronic acid typically involves the reaction of boronic acid with the corresponding organic compound under suitable conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between boronic acids and halides .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (1,10-Phenanthrolin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters or acids.
Reduction: It can be reduced to form boronic derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxomonosulfate ion.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic esters, boronic acids, and various substituted derivatives .
Scientific Research Applications
(1,10-Phenanthrolin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand or catalyst in metal-organic chemistry and transition metal-catalyzed reactions.
Industry: It is used in the synthesis of advanced functional materials and polymers.
Mechanism of Action
The mechanism of action of (1,10-Phenanthrolin-5-yl)boronic acid involves its ability to form stable complexes with metal ions. This chelating property allows it to participate in various catalytic and coordination reactions. The molecular targets and pathways involved include the formation of metal-ligand complexes, which can facilitate various chemical transformations .
Comparison with Similar Compounds
1,10-Phenanthroline: A versatile ligand used in coordination chemistry.
1,10-Phenanthroline-5-boronic acid: A derivative with similar properties but different reactivity.
N-(1,10-Phenanthrolin-5-yl)iodoacetamide: Used to label thiols and confer metal-binding properties.
Uniqueness: (1,10-Phenanthrolin-5-yl)boronic acid is unique due to its dual functionality as both a boronic acid and a phenanthroline derivative. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
1258867-75-2 |
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Molecular Formula |
C12H9BN2O2 |
Molecular Weight |
224.02 g/mol |
IUPAC Name |
1,10-phenanthrolin-5-ylboronic acid |
InChI |
InChI=1S/C12H9BN2O2/c16-13(17)10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7,16-17H |
InChI Key |
DEFOXXHNSAHUQZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C3=C1C=CC=N3)N=CC=C2)(O)O |
Origin of Product |
United States |
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